An In-depth Technical Guide to Dimethyl-Dinitroanilines
An In-depth Technical Guide to Dimethyl-Dinitroanilines
Disclaimer: This whitepaper provides a comprehensive overview of the chemical class of dimethyl-dinitroanilines. It is important to note that specific experimental data for 2,3-Dimethyl-4,6-dinitroaniline is scarce in publicly available scientific literature. Therefore, this guide focuses on the general properties, synthesis, and applications of closely related and more extensively studied isomers, providing a framework for understanding the likely characteristics of this specific compound.
Introduction
Dinitroanilines are a class of aromatic compounds derived from aniline containing two nitro groups. The addition of methyl groups to the benzene ring gives rise to dimethyl-dinitroaniline isomers. These compounds are of significant interest to researchers and drug development professionals due to their diverse applications, ranging from herbicides to intermediates in the synthesis of dyes and pharmaceuticals. Their biological activity is often linked to the specific arrangement of substituents on the aniline ring.
Physicochemical Properties of Dinitroaniline Isomers
The physicochemical properties of dinitroanilines can vary significantly based on the substitution pattern of the nitro and methyl groups on the benzene ring. The following table summarizes key quantitative data for several dinitroaniline isomers to facilitate comparison.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2,3-Dimethyl-6-nitroaniline | 59146-96-2 | C₈H₁₀N₂O₂ | 166.18 | Not available |
| 2,4-Dimethyl-6-nitroaniline | 1635-84-3 | C₈H₁₀N₂O₂ | 166.18 | 64-68[1] |
| 2,6-Dimethyl-4-nitroaniline | 16947-63-0 | C₈H₁₀N₂O₂ | 166.18 | 164-165 |
| 3,4-Dimethyl-2,6-dinitroaniline | 40318-31-8 | C₈H₉N₃O₄ | 211.17 | Not available |
| N,N-Dimethyl-2,4-dinitroaniline | 1670-17-3 | C₈H₉N₃O₄ | 211.18 | 161-164[2] |
| 2,4-Dinitroaniline | 97-02-9 | C₆H₅N₃O₄ | 183.12 | 187-189 |
| 2,6-Dinitroaniline | 606-22-4 | C₆H₅N₃O₄ | 183.12 | 136 (decomposes)[3] |
| 3,5-Dinitroaniline | 618-87-1 | C₆H₅N₃O₄ | 183.12 | Not available |
Synthesis of Dinitroanilines: Experimental Protocols
The synthesis of dinitroanilines can be generally achieved through two primary routes: the nitration of a corresponding dimethylaniline or the amination of a dinitro-substituted chlorobenzene. Below is a detailed experimental protocol for the synthesis of a related compound, 2,4-dimethyl-6-nitroaniline, which serves as a representative example.
Synthesis of 2,4-Dimethyl-6-nitroaniline
This synthesis is a multi-step process starting from 2,4-dimethylaniline.[4]
Step 1: Acetylation of 2,4-Dimethylaniline
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A solution of 2,4-dimethylaniline (24.2 g, 0.2 mol), acetic acid (23 ml), and acetic anhydride (19 ml) is refluxed for 1 hour.[4]
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The reaction mixture is then cooled to 35°C.
Step 2: Nitration of 2,4-Dimethylacetanilide
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Concentrated sulfuric acid (40 ml) is added to the cooled reaction mixture from Step 1.
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A mixed acid solution of concentrated sulfuric acid (35 ml) and concentrated nitric acid (17 ml) is slowly added dropwise to the mixture.[4]
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The reaction is allowed to proceed for 1 hour and then cooled to room temperature.
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The cooled mixture is poured into cold water, leading to the precipitation of a white solid, 2,4-dimethylacetanilide.
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The solid is filtered and washed with cold water.
Step 3: Hydrolysis of 2,4-Dimethyl-6-nitroacetanilide
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The 2,4-dimethylacetanilide from Step 2 is added to a solution of 70% sulfuric acid (80 ml) and refluxed for 1 hour.[4]
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The reaction mixture is slowly added to cooled water, resulting in the precipitation of an orange-red solid.
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The precipitate is filtered and washed with water until the filtrate reaches a neutral pH.
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The solid product, 2,4-dimethyl-6-nitroaniline, is collected after drying at 80°C.
Synthesis workflow for 2,4-Dimethyl-6-nitroaniline.
Applications and Biological Activity
Dinitroanilines are most notably used as pre-emergence herbicides.[3] They are effective against a variety of grasses and broadleaf weeds. The herbicidal activity of dinitroanilines stems from their ability to inhibit microtubule formation in plant cells.[3] This disruption of microtubule dynamics interferes with cell division and elongation, ultimately leading to the death of the weed seedlings.
Beyond their agricultural applications, dinitroanilines serve as important intermediates in the synthesis of azo dyes and other organic compounds.[3] Some derivatives have also been investigated for their potential antimicrobial properties.
Mechanism of Herbicidal Action: Microtubule Disruption
The primary mechanism of action for dinitroaniline herbicides is the disruption of microtubule assembly. These compounds bind to tubulin, the protein subunit of microtubules, preventing their polymerization. This leads to a loss of microtubule structure and function, which is critical for various cellular processes, including cell division (mitosis) and cell wall formation.
Simplified signaling pathway of dinitroaniline herbicides.
Safety and Toxicity
Dinitroaniline compounds are generally considered to have low to moderate toxicity in humans. However, they can be toxic to aquatic life.[3] Safety data sheets for related compounds indicate that they can cause skin and eye irritation and may be harmful if swallowed or inhaled. It is crucial to handle these compounds with appropriate personal protective equipment in a well-ventilated area.
Conclusion and Future Directions
The dimethyl-dinitroaniline class of compounds holds significant industrial importance, particularly in the agricultural sector. While a substantial body of research exists for many isomers, there is a noticeable lack of specific data for 2,3-Dimethyl-4,6-dinitroaniline. Future research efforts could focus on the synthesis and characterization of this and other less-studied isomers to explore their potential applications and biological activities. A systematic investigation of their structure-activity relationships could lead to the development of novel herbicides, dyes, or pharmaceutical intermediates.
